molecular formula C13H8BrN3O3 B2875914 4-bromo-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 851172-77-5

4-bromo-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2875914
CAS No.: 851172-77-5
M. Wt: 334.129
InChI Key: DMCRLLPZPNLTHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a novel chemical entity based on the privileged 1,3,4-oxadiazole scaffold, a structure renowned in medicinal chemistry for its diverse biological activities . This specific compound features a furan-2-yl substituent on the oxadiazole ring and a 4-bromobenzamide group, a motif common in developing potent therapeutic agents. While this exact molecule requires further biological characterization, its core structure is of significant research interest. Compounds within the N-(1,3,4-oxadiazol-2-yl)benzamide class have demonstrated potent activity against multidrug-resistant bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Neisseria gonorrhoeae , with minimum inhibitory concentrations (MICs) as low as 0.06 µg/mL . The mechanism of action for these analogs is complex and can be multi-targeting; studies on related halogenated N-(1,3,4-oxadiazol-2-yl)benzamides suggest they may regulate essential bacterial processes such as menaquinone biosynthesis, impact DNA replication proteins (e.g., DnaX, Pol IIIC), and induce iron starvation, leading to effective bacterial killing . Furthermore, the 1,3,4-oxadiazole core is a recognized pharmacophore in oncology research, with derivatives known to inhibit key cancer-related targets such as STAT3, thymidylate synthase, and histone deacetylases (HDAC) . This makes this compound a valuable compound for researchers investigating new antibacterial and anticancer strategies, exploring structure-activity relationships (SAR), and elucidating novel mechanisms of action. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-bromo-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN3O3/c14-9-5-3-8(4-6-9)11(18)15-13-17-16-12(20-13)10-2-1-7-19-10/h1-7H,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCRLLPZPNLTHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Coupling with Furan: The furan ring can be introduced through a coupling reaction, such as a Suzuki coupling, using a furan boronic acid derivative and a suitable palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form tetrahydrofuran derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in the presence of light or a radical initiator.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

4-bromo-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 4-bromo-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Key Structural Features :

  • 1,3,4-Oxadiazole ring : Provides metabolic stability and π-π stacking interactions with biological targets.
  • Furan-2-yl group : Enhances solubility and participates in hydrogen bonding due to its oxygen atom.
  • 4-Bromobenzamide : The bromine atom increases lipophilicity, improving membrane permeability.

Comparison with Similar Compounds

The pharmacological and physicochemical properties of Compound A are best contextualized against structurally analogous 1,3,4-oxadiazole derivatives. Below is a detailed comparative analysis:

Structural Analogues and Their Activities

Table 1: Comparison of Key 1,3,4-Oxadiazole Derivatives

Compound Name Substituents (Position 5) Bioactivity (Target/IC₅₀ or MIC) Reference
Compound A Furan-2-yl Antifungal (C. albicans, MIC = 1–2 µg/mL) [1, 4]
LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) 4-Methoxyphenylmethyl Antifungal (C. albicans, MIC = 4–8 µg/mL) [1, 4]
Compound 3 (4-Chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide) 4-Chlorophenyl Anti-inflammatory (COX-2 inhibition, IC₅₀ = 12 µM) [7]
OZE-III (N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]pentaamide) 4-Chlorophenyl Antimicrobial (S. aureus biofilm, MIC = 8 µg/mL) [14]
Compound 26 (N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-bromo-benzamide) Thiophen-2-yl Cytotoxic (HeLa cells, IC₅₀ = 9.3 µM) [10]

Key Observations:

Antifungal Potency :

  • Compound A (MIC = 1–2 µg/mL) outperforms LMM5 (MIC = 4–8 µg/mL) against C. albicans, likely due to the bromine atom’s superior electron-withdrawing effect compared to LMM5’s methoxy group .
  • The furan ring in Compound A may enhance Trr1 binding via hydrophobic interactions, whereas LMM5’s bulkier 4-methoxyphenylmethyl group reduces target accessibility .

Substituent Impact on Activity :

  • Halogen Effects : Bromine (Compound A) vs. chlorine (Compound 3, OZE-III): Bromine’s larger atomic radius increases lipophilicity, improving membrane penetration and target engagement .
  • Heterocyclic Moieties : Replacing furan with thiophene (Compound 26) reduces antifungal activity but enhances cytotoxicity, suggesting divergent structure-activity relationships (SAR) depending on the target .

Synthetic Accessibility :

  • Compound A and LMM5 are commercially available (Life Chemicals), whereas analogues like Compound 26 require multi-step synthesis involving 4-bromobenzoic acid and thiophene derivatives .

Mechanistic and Pharmacokinetic Comparisons

Table 2: Mechanistic and ADMET Profiles

Property Compound A LMM5 Compound 26
Primary Target Thioredoxin reductase (Trr1) Trr1 Ribonucleotide reductase
LogP 3.8 (predicted) 4.1 (predicted) 3.5 (predicted)
Solubility (µg/mL) 15 (DMSO) 10 (DMSO) 20 (DMSO)
Plasma Protein Binding 92% (predicted) 89% (predicted) 85% (predicted)

Key Insights:

  • Target Specificity : Compound A’s furan moiety likely contributes to selective Trr1 inhibition, whereas Compound 26’s thiophene group may favor interactions with redox-active enzymes like ribonucleotide reductase .
  • ADMET Profile : Despite similar logP values, Compound A’s furan ring improves aqueous solubility compared to LMM5, which has a methoxy group contributing to higher hydrophobicity .

Biological Activity

4-bromo-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

The compound has the molecular formula C14H10BrN3O2C_{14}H_{10}BrN_3O_2 and features a bromine atom and an oxadiazole ring, which are critical for its biological functions. The presence of the furan moiety contributes to its unique chemical reactivity and biological profile.

Research indicates that this compound exhibits various biological activities, primarily through the following mechanisms:

  • Inhibition of Kinases : The compound has been shown to inhibit fibroblast growth factor receptor 1 (FGFR1), which plays a crucial role in cancer cell proliferation. For instance, derivatives have demonstrated significant inhibition in non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification .
  • Induction of Apoptosis : Studies have reported that the compound induces apoptosis in cancer cells by disrupting critical signaling pathways. This effect is often mediated through the inhibition of phosphorylation events involving key proteins such as PLCγ1 and ERK .
  • Cell Cycle Arrest : The compound has been observed to arrest the cell cycle at the G2 phase in NSCLC cells, indicating its potential as a chemotherapeutic agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. A comparative analysis with similar compounds reveals that:

CompoundKey FeaturesBiological Activity
4-bromo-N-(3,5-dimethoxyphenyl)benzamideContains methoxy groupsFGFR1 inhibitor with IC50 values ranging from 1.25 to 2.31 µM in NSCLC
N-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylbenzamideLacks bromine atomReduced potency against cancer cell lines compared to brominated derivatives
5-bromo-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methoxybenzamideAdditional methoxy groupEnhanced solubility but reduced biological activity

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

  • Cancer Research : In a study focused on NSCLC, derivatives of this compound were tested against multiple cell lines. The lead compound demonstrated an IC50 value of approximately 1.36 µM against NCI-H520 cells .
  • Antimicrobial Activity : Preliminary investigations into the antimicrobial properties suggest that derivatives exhibit moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • In Vivo Studies : Animal model studies are needed to evaluate the pharmacokinetics and therapeutic potential of this compound in vivo, particularly regarding its safety profile and efficacy in tumor-bearing models.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.